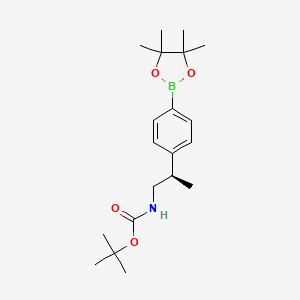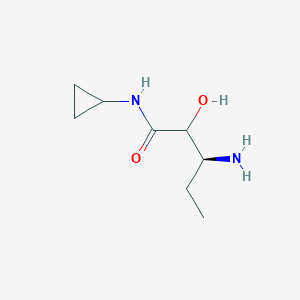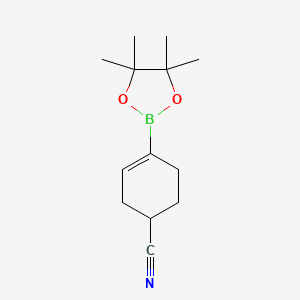
5-Fluoro-3-methylpicolinonitrile
Vue d'ensemble
Description
5-Fluoro-3-methylpicolinonitrile is a chemical compound with the CAS Number: 1261883-35-5 and a molecular weight of 136.13 . It has a linear formula of C7H5FN2 . The compound is typically used for research purposes .
Molecular Structure Analysis
The InChI code for 5-Fluoro-3-methylpicolinonitrile is 1S/C7H5FN2/c1-5-2-6(8)4-10-7(5)3-9/h2,4H,1H3 . This indicates the molecular structure of the compound.Applications De Recherche Scientifique
Radioligand Development for PET Imaging
Research by Siméon et al. (2007) involved synthesizing analogs of 5-Fluoro-3-methylpicolinonitrile for potential use as ligands for metabotropic glutamate subtype-5 receptors (mGluR5s). One compound exhibited high affinity and potency for mGluR5 and was successfully labeled with fluorine-18 for PET imaging, demonstrating its potential as a radioligand in human brain imaging studies (Siméon et al., 2007).Automated Radiosynthesis for Clinical Research
Lim et al. (2014) adapted the synthesis of a PET imaging agent (3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile, or [(18)F]FPEB) for metabotropic glutamate subtype 5 receptor to an automated chemistry module. This adaptation aimed at routine production for clinical research, highlighting the compound's importance in medical imaging (Lim et al., 2014).Crystal Structure Analysis
Karthikeyan et al. (2014) explored the crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate, which includes a fluoro analog similar to 5-Fluoro-3-methylpicolinonitrile. Their research provided insights into hydrogen bonding and crystal architecture, useful for understanding the structural properties of related fluoro-containing compounds (Karthikeyan et al., 2014).1,3-Dipolar Cycloaddition Reactions
Chung et al. (1997) investigated the 1,3-dipolar cycloaddition reactions of benzonitrile oxide with various substituents, including fluoro. This research contributes to the broader understanding of fluoro-substituted benzonitriles in chemical synthesis, relevant to the study of 5-Fluoro-3-methylpicolinonitrile derivatives (Chung et al., 1997).Catalyzed Aldol Reactions
Arnone et al. (1996) explored the copper(I) catalyzed aldol reaction to produce 3-fluoromethylthreonine analogs. Their work on fluoro-substituted compounds contributes to the understanding of reactions and synthesis methods relevant to compounds like 5-Fluoro-3-methylpicolinonitrile (Arnone et al., 1996).Folinic Acid Interactions with Fluoropyrimidines
Keyomarsi and Moran (1986) studied the interactions between folinic acid and fluoropyrimidines, providing insights into the biochemical mechanisms of fluoropyrimidine compounds, a category that includes fluoro-substituted picolinonitriles like 5-Fluoro-3-methylpicolinonitrile (Keyomarsi & Moran, 1986).
Safety And Hazards
Propriétés
IUPAC Name |
5-fluoro-3-methylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c1-5-2-6(8)4-10-7(5)3-9/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOCCGJYTXVJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-methylpicolinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol](/img/structure/B1403185.png)


![3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1403188.png)
![Spiro[2.5]octan-5-amine hydrochloride](/img/structure/B1403189.png)

![6-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinic acid dihydrochloride](/img/structure/B1403194.png)
